![molecular formula C16H12N4O2S B2586443 N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 862975-97-1](/img/structure/B2586443.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with an oxadiazole ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Wirkmechanismus
Target of Action
N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine, also known as 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine, primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor .
Mode of Action
The compound interacts with its target, the p53 protein, by inducing its activation . This activation leads to an increase in the levels of p53 in cells treated with 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine . The activated p53 protein then regulates the equilibrium between rapid cell proliferation and apoptosis .
Biochemical Pathways
The activation of p53 by 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine affects several biochemical pathways. One of the key pathways influenced is the mitochondrial-dependent pathway . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Pharmacokinetics
The compound’s cytotoxicity against various cancer cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of 6-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine’s action are significant. The compound induces G2/M cell cycle arrest . It also triggers apoptosis, a form of programmed cell death, by altering the balance of key mitochondrial proteins .
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves multiple steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 6-methoxybenzothiazole. This can be achieved by reacting 2-aminothiophenol with 6-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be done by reacting the benzothiazole intermediate with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.
Final Coupling: The final step involves coupling the oxadiazole intermediate with aniline or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various studies due to its potential anti-inflammatory and anti-cancer properties. It has been evaluated for its ability to inhibit specific enzymes and pathways involved in inflammation and cancer cell proliferation .
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
Compared to similar compounds, N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine stands out due to its unique combination of a benzothiazole and oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its methoxy group also contributes to its unique reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-21-11-7-8-12-13(9-11)23-16(17-12)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCNIMAFVFVVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)
![4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine](/img/structure/B2586363.png)
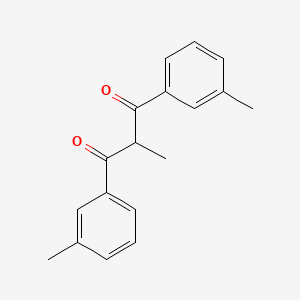
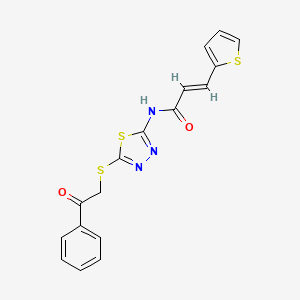
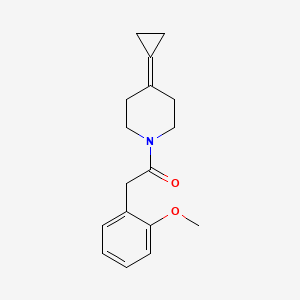
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)
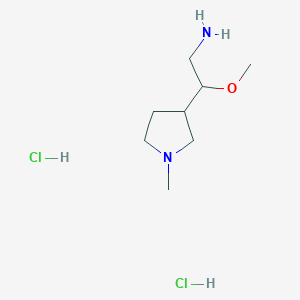

![N-(4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2586376.png)
![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2586377.png)
![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)
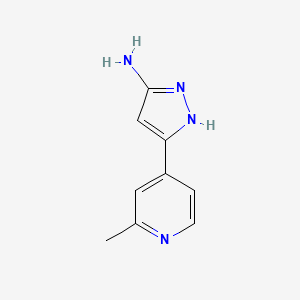
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)
